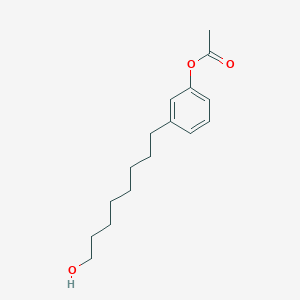
3-(8-Hydroxyoctyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Hydroxyoctyl)phenyl acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxyoctyl)phenyl acetate typically involves the esterification of 3-(8-Hydroxyoctyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{3-(8-Hydroxyoctyl)phenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-(8-Hydroxyoctyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(8-Hydroxyoctyl)phenol and acetic acid.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Hydrolysis: 3-(8-Hydroxyoctyl)phenol and acetic acid.
Reduction: 3-(8-Hydroxyoctyl)phenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(8-Hydroxyoctyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-(8-Hydroxyoctyl)phenyl acetate primarily involves its hydrolysis to release 3-(8-Hydroxyoctyl)phenol and acetic acid. This hydrolysis can be catalyzed by esterases, enzymes that specifically target ester bonds. The released phenol can then participate in various biochemical pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl acetate: Similar structure but lacks the 8-hydroxyoctyl chain.
Octyl acetate: Contains an octyl chain but lacks the phenyl ring.
3-(8-Hydroxyoctyl)benzoate: Similar structure but with a benzoate group instead of an acetate group.
Uniqueness
3-(8-Hydroxyoctyl)phenyl acetate is unique due to the presence of both a phenyl ring and an 8-hydroxyoctyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
61549-11-9 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
[3-(8-hydroxyoctyl)phenyl] acetate |
InChI |
InChI=1S/C16H24O3/c1-14(18)19-16-11-8-10-15(13-16)9-6-4-2-3-5-7-12-17/h8,10-11,13,17H,2-7,9,12H2,1H3 |
Clé InChI |
IBDIMQRWIUAJMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)




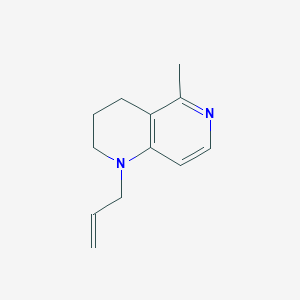
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
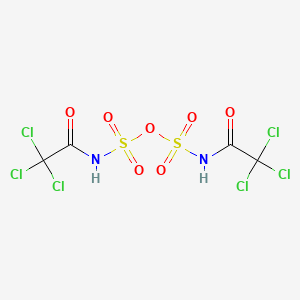
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)
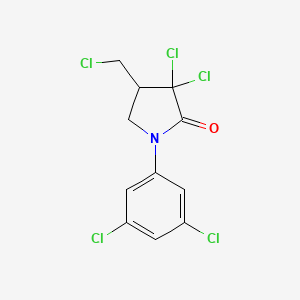
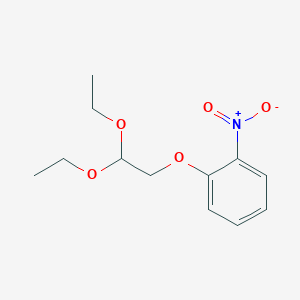
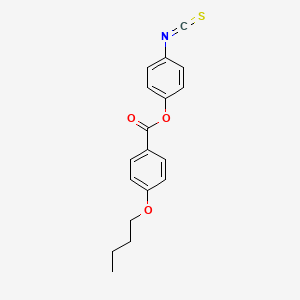
![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)
